

(S)-Laudanine chemical structure and properties

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Compound of Interest

Compound Name: (S)-Laudanine

Cat. No.: B133841

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An In-Depth Technical Guide to **(S)-Laudanine** for Researchers and Drug Development Professionals

Introduction

(S)-Laudanine is a benzylisoquinoline alkaloid found in *Papaver somniferum* (opium poppy). It is a key intermediate in the biosynthesis of papaverine, a vasodilator medication. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of **(S)-Laudanine**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(S)-Laudanine, a derivative of norlaudanosoline, possesses a tetrahydroisoquinoline core with a benzyl group at the 1-position. The molecule features four methoxy groups and one hydroxyl group.

Table 1: Chemical and Physical Properties of **(S)-Laudanine**

Property	Value	Source(s)
IUPAC Name	5-[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenol	[1]
Molecular Formula	C ₂₀ H ₂₅ NO ₄	[1]
Molecular Weight	343.42 g/mol	[1]
Melting Point	166-167 °C	[2]
	184-185 °C	[1]
Solubility	Soluble in benzene, chloroform, hot alcohol; sparingly soluble in ether; practically insoluble in water.	[3]
Appearance	Solid	[1]

Note on Melting Point: Different sources report varying melting points for laudanine. This could be due to differences in purity, crystalline form, or the specific stereoisomer being analyzed.

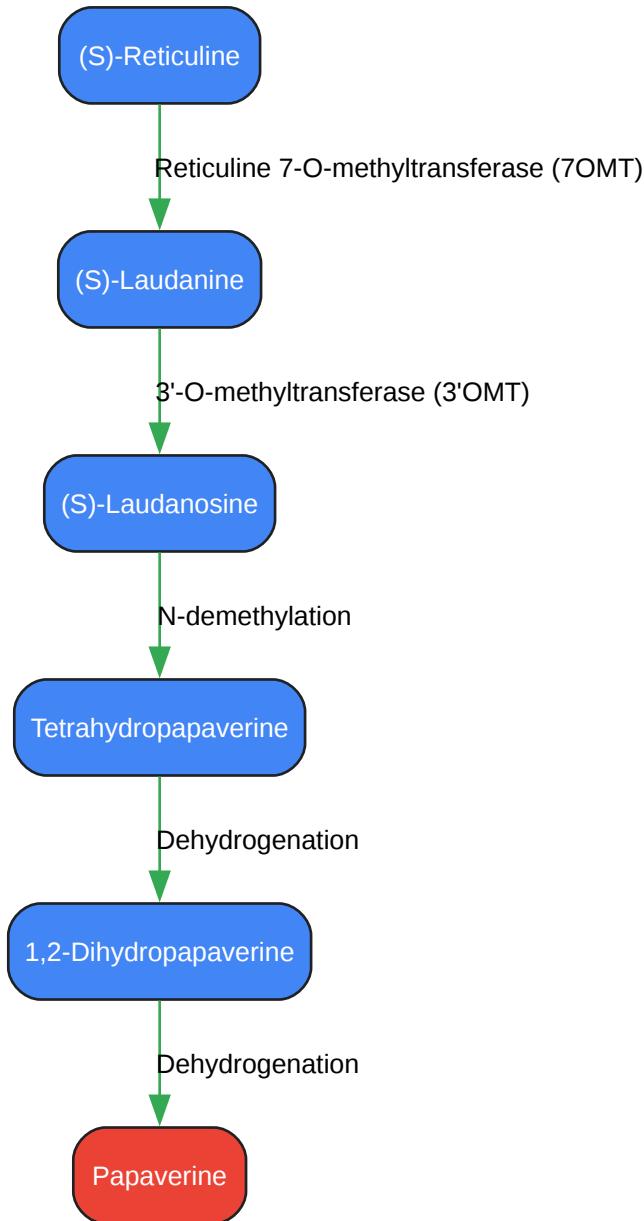
Spectroscopic Data

Detailed ¹H and ¹³C NMR spectral data for **(S)-Laudanine** are not readily available in the public domain. However, data for the closely related compound, (S)-Laudanosine (which has an additional methyl group at the 3'-hydroxyl position), can be used as a reference for structural elucidation. High-resolution mass spectrometry has been used to verify the constitution of synthesized **(S)-Laudanine**.[\[4\]](#)

Biosynthesis of Papaverine

(S)-Laudanine is a crucial intermediate in the biosynthesis of papaverine in *Papaver somniferum*. The pathway begins with (S)-Reticuline.[\[5\]](#)

Biosynthetic Pathway of Papaverine

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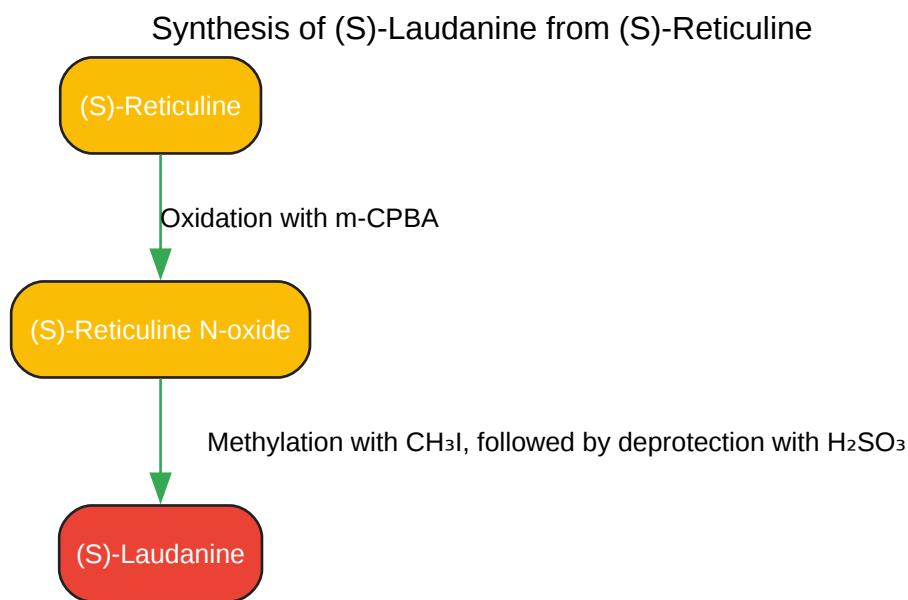
Caption: Biosynthesis of Papaverine from (S)-Reticuline.

Experimental Protocols

Synthesis of (S)-Laudanine from (S)-Reticuline

A common method for the synthesis of **(S)-Laudanine** involves the methylation of (S)-Reticuline.[4]

Workflow Diagram



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Caption: Synthetic route from (S)-Reticuline to **(S)-Laudanine**.

Methodology:

- Oxidation of (S)-Reticuline: (S)-Reticuline is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form (S)-Reticuline N-oxide. The reaction is typically carried out at a low temperature (e.g., 0 °C).
- Methylation: The resulting (S)-Reticuline N-oxide is then methylated using a methylating agent like methyl iodide (CH_3I). This step introduces a methyl group at the 7-hydroxyl

position.

- Deprotection: The final step involves deprotection, often using sulfuric acid (H_2SO_3), to yield **(S)-Laudanine**.
- Purification: The product is purified using techniques such as thin-layer chromatography (TLC) or column chromatography.

Enantioselective Synthesis of (S)-Laudanosine

An enantioselective synthesis for the related compound (S)-Laudanosine has been developed, which can be adapted for **(S)-Laudanine**. This multi-step synthesis involves an asymmetric intramolecular hydroamination as a key step.[6]

Methodology Overview:

- Preparation of the Aminoalkene Precursor: The synthesis starts from commercially available materials to construct a suitable aminoalkene precursor.
- Asymmetric Intramolecular Hydroamination: The key step involves a chiral catalyst, such as a chiral bisoxazoline-lithium amide complex, to induce the cyclization of the aminoalkene, forming the tetrahydroisoquinoline core with high enantioselectivity.
- Functional Group Manipulations: Subsequent steps involve standard organic transformations to install the correct functional groups and complete the synthesis of (S)-Laudanosine. Optically pure (S)-Laudanosine can be obtained through recrystallization.[6]

Biological Activity Assays

While specific biological activity data for **(S)-Laudanine** is limited in the literature, its structural similarity to other benzylisoquinoline alkaloids suggests potential for various pharmacological activities. General screening assays can be employed to evaluate its biological profile.[7][8]

General Protocol for In Vitro Antimicrobial Assay (Broth Microdilution Method):

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared in a suitable broth medium.

- Serial Dilution of **(S)-Laudanine**: **(S)-Laudanine** is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24-48 hours).
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of **(S)-Laudanine** that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

(S)-Laudanine is a significant natural product due to its role as a precursor in papaverine biosynthesis. The synthetic routes outlined provide a basis for obtaining this compound for further research. While detailed pharmacological studies on **(S)-Laudanine** are not extensive, its chemical structure suggests that it may possess interesting biological activities worth exploring. This guide provides a foundational resource for researchers interested in the chemistry and potential applications of **(S)-Laudanine**.

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References

- 1. Laudanine | C₂₀H₂₅NO₄ | CID 92732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BPM - Methods for screening and evaluation of antimicrobial activity [sites.google.com]
- 3. mdpi.com [mdpi.com]
- 4. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. The Pharmacological Activities of (–)-Anonaine [mdpi.com]
- 8. mdpi.com [mdpi.com]
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